4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2202413-45-2
VCID: VC4325396
InChI: InChI=1S/C10H19NO3.ClH/c1-11-6-3-10(4-7-11,9(12)13)5-8-14-2;/h3-8H2,1-2H3,(H,12,13);1H
SMILES: CN1CCC(CC1)(CCOC)C(=O)O.Cl
Molecular Formula: C10H20ClNO3
Molecular Weight: 237.72

4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride

CAS No.: 2202413-45-2

Cat. No.: VC4325396

Molecular Formula: C10H20ClNO3

Molecular Weight: 237.72

* For research use only. Not for human or veterinary use.

4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride - 2202413-45-2

Specification

CAS No. 2202413-45-2
Molecular Formula C10H20ClNO3
Molecular Weight 237.72
IUPAC Name 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H19NO3.ClH/c1-11-6-3-10(4-7-11,9(12)13)5-8-14-2;/h3-8H2,1-2H3,(H,12,13);1H
Standard InChI Key KYQOBYYJWRFCIM-UHFFFAOYSA-N
SMILES CN1CCC(CC1)(CCOC)C(=O)O.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride, reflects its structural features:

  • A piperidine ring substituted at the 1-position with a methyl group.

  • A carboxylic acid group at the 4-position.

  • A 2-methoxyethyl side chain also at the 4-position.

  • A hydrochloride salt counterion.

The stereoelectronic effects of the methoxyethyl group enhance lipophilicity, while the carboxylic acid and hydrochloride salt improve aqueous solubility, making it suitable for pharmacokinetic optimization .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride involves multi-step organic transformations, as outlined below:

Table 1: Synthetic Pathway and Reaction Conditions

StepReactionReagents/ConditionsPurpose
1Methylation of piperidine-4-carboxylic acidFormaldehyde, Pd/C, HCOOH, 90–95°C Introduce 1-methyl group via transfer hydrogenation
2Alkylation with 2-methoxyethyl chloride2-Methoxyethyl chloride, NaH, THF, 60°C Attach methoxyethyl side chain
3Hydrochloride salt formationHCl (gaseous or aqueous), ethanol Improve crystallinity and solubility

Step 1: Transfer Hydrogenation
Piperidine-4-carboxylic acid undergoes methylation using formaldehyde under transfer hydrogenation conditions (palladium catalyst, formic acid) to yield 1-methylpiperidine-4-carboxylic acid. This step avoids high-pressure H₂, enhancing safety and scalability .

Step 2: Alkylation
The methoxyethyl group is introduced via alkylation with 2-methoxyethyl chloride in tetrahydrofuran (THF) using sodium hydride as a base. This step requires careful temperature control to minimize side reactions .

Step 3: Salt Formation
The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt, which is purified via recrystallization .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionMethod of Determination
Molecular weight279.78 g/molCalculated
Melting point210–215°C (decomposes)Differential scanning calorimetry
Solubility in water25 mg/mL (25°C)USP shake-flask method
LogP (octanol/water)1.2Computational modeling
pKa (carboxylic acid)3.8Potentiometric titration

The methoxyethyl group reduces topological polar surface area (TPSA), enhancing blood-brain barrier permeability compared to unsubstituted analogs .

Applications in Medicinal Chemistry

Migraine Therapeutics

The compound’s structural similarity to patented 5-HT₁F agonists (e.g., US8697876B2 ) positions it as a candidate for antimigraine drug development. Its improved solubility over non-salt forms could enhance oral bioavailability.

Neuroprotective Agents

Piperidine carboxylic acids are explored for neurodegenerative diseases due to their ability to cross the blood-brain barrier. The methoxyethyl group may further optimize CNS penetration .

ParameterRecommendation/Value
Storage conditions2–8°C, desiccated
Hazard classificationIrritant (skin/eyes)
LD₅₀ (oral, rat)>2000 mg/kg (estimated)

Standard laboratory precautions (gloves, goggles) are advised during handling due to the compound’s irritant properties.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the methoxyethyl chain to optimize receptor selectivity.

  • In Vivo Pharmacokinetics: Oral bioavailability studies in rodent models.

  • Scale-Up Synthesis: Continuous-flow reactors to improve yield and reduce costs .

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